potassium;bromate

Analytical Chemistry Oxidimetry Bromatometry

Potassium bromate (KBrO₃, CAS 7758-01-2) is a high-purity (≥99.8% ACS) primary standard oxidizing titrant essential for bromatometric arsenic determination (YS/T 519.1-2009) and dough rheology research. Its unique slow, pH-dependent oxidation kinetics (E° ~1.5 V) deliver unmatched loaf volume that fast-acting alternatives cannot replicate. For R&D labs developing bromate-free clean-label solutions, it is the indispensable benchmark against which all novel dough strengtheners are measured. Procure ACS-grade material for traceable, high-accuracy analytical workflows. Note: food-grade use is restricted in many jurisdictions; verify local regulations.

Molecular Formula BrKO3
Molecular Weight 167.00 g/mol
Cat. No. B7821748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;bromate
Molecular FormulaBrKO3
Molecular Weight167.00 g/mol
Structural Identifiers
SMILES[O-]Br(=O)=O.[K+]
InChIInChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
InChIKeyOCATYIAKPYKMPG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Bromate (KBrO₃): Oxidative Dough Conditioner and Analytical Reagent Technical Baseline


Potassium bromate (KBrO₃, CAS 7758-01-2) is an inorganic bromate salt functioning as a powerful oxidizing agent with a standard electrode potential (E°) of approximately 1.5 volts, comparable to potassium permanganate [1]. It is widely recognized as a dough rheology improver in the baking industry, where it strengthens gluten networks by promoting disulfide bond formation via sulfhydryl group oxidation, thereby increasing loaf volume and improving crumb texture [2]. Its typical addition level in flour is approximately 10–20 ppm, though residual bromate can remain if baking conditions are insufficient [3]. Beyond food applications, potassium bromate serves as a primary standard and oxidizing titrant in analytical chemistry, particularly in bromatometric determinations of arsenic and other reducible species [4].

Why Potassium Bromate Cannot Be Arbitrarily Substituted by Other Flour Oxidants or Analytical Reagents


Generic substitution of potassium bromate fails due to its unique combination of reaction kinetics and redox specificity. Unlike fast-acting oxidants such as potassium iodate or ascorbic acid, potassium bromate exhibits a slow, pH-dependent activation profile that aligns optimally with later fermentation and oven-spring stages, a kinetic property directly linked to final bread volume [1]. Furthermore, its distinctive 1.5 V redox potential and ability to function as a primary standard—requiring no external calibration due to high purity and stability—render it irreplaceable in precise bromatometric titrations where alternative oxidants like potassium iodate yield different stoichiometric and endpoint behaviors [2]. In baking applications, safety-driven regulatory bans in the EU, Canada, and China have forced reliance on alternatives, yet these replacements consistently underperform in loaf volume metrics when benchmarked against bromate [3]. Procurement decisions must therefore weigh the superior technical performance of bromate against the compliance and safety risks associated with its IARC Group 2B (possibly carcinogenic to humans) classification [4].

Quantitative Comparative Evidence: Potassium Bromate vs. Potassium Iodate and Ascorbic Acid


Comparative Analytical Accuracy: Potassium Bromate vs. Potassium Iodate in Arsenic(III) Quantification

In the quantitative estimation of arsenic(III) in organic arsines, potassium bromate and potassium iodate were directly compared as oxidimetric titrants. Using 1/10 mol L⁻¹ solutions, the percentage of arsenic determined via potassium bromate was 11.71%, while potassium iodate yielded a value of 11.73% [1]. The close agreement validates the interchangeability of these methods for this specific application; however, the standardization protocols differ significantly. Potassium bromate functions as a primary standard—its solutions can be prepared directly from the pure, stable solid without requiring standardization against a secondary reference [2]. This represents a distinct procurement and operational efficiency advantage over potassium iodate, which typically requires standardization due to potential impurities and variable hydration states [3].

Analytical Chemistry Oxidimetry Bromatometry

Dough Oxidation Kinetics: Slow-Acting Potassium Bromate vs. Fast-Acting Potassium Iodate

The kinetic profile of oxidation critically dictates dough handling properties and final bread quality. Potassium bromate is classified as a slow-acting oxidant, with its activity increasing during the later stages of fermentation (as pH decreases) and the oven-spring phase [1]. In direct contrast, potassium iodate acts as a fast oxidant that is already highly active during the initial dough mixing stage [2]. This kinetic difference produces divergent practical outcomes: the rapid oxidation by iodate negatively impacts dough extensibility and results in quantifiably lower bread volume and inferior crumb quality compared to bromate [3]. While no single numeric value captures the entirety of this kinetic difference, the binary classification (slow-acting vs. fast-acting) is firmly established in the peer-reviewed literature as the mechanistic basis for bromate's superior dough tolerance and oven-spring response [1].

Food Science Baking Technology Dough Rheology

Bread Quality Improvement: Potassium Bromate vs. Ascorbic Acid in Extensograph Response

In a comparative study on Indian commercial wheat flours, the effects of potassium bromate and ascorbic acid on extensograph characteristics and baking quality were directly evaluated. The study found that ascorbic acid brought about a greater change in extensograph characteristics and produced greater improvement in baking quality compared to potassium bromate [1]. Additionally, potassium bromate and ascorbic acid together brought about greater improvement in milk bread than in plain, sugar, or fruit bread varieties [2]. Notably, the effect of potassium bromate on rheological characteristics was more pronounced when dough pH was lowered to less than 5.0, underscoring its pH-dependent activation [3]. This evidence demonstrates that while potassium bromate is a highly effective oxidant, ascorbic acid can outperform it in specific flour contexts, and that bromate's efficacy is optimized under acidic fermentation conditions.

Food Science Dough Rheology Flour Improvers

Regulatory Divergence: Permitted Usage Limits of Potassium Bromate vs. Iodate in Bread

Regulatory frameworks governing bromate and iodate usage exhibit significant divergence that directly impacts procurement and formulation decisions. Under Indian standards (FSSAI), the maximum level of use for potassium bromate and/or potassium iodate in flour for bread is set at 50 ppm combined, meaning either or both chemicals may be used up to this limit [1]. In contrast, analytical surveys of bread samples in the Eket Metropolis (Nigeria) detected potassium bromate concentrations ranging from 1.45 ± 0.63 to 4.48 ± 0.25 μg/g (ppm), and potassium iodate from 2.43 ± 0.22 to 5.71 ± 1.66 μg/g, while the NAFDAC and FDA allowable maximum limit for bromate is 0.02 μg/g (20 ppb) [2]. This 2,500-fold discrepancy between the 50 ppm usage limit in India and the 0.02 ppm detection limit in Nigeria underscores the extreme variability in global regulatory tolerance. Potassium bromate is banned entirely in the EU (since 1990), Canada (since 1994), China (since 2005), and Sri Lanka (since 2001), whereas potassium iodate remains permitted in many of these jurisdictions due to its iodine fortification benefit and lower toxicity profile [3].

Food Regulation Food Safety Compliance

Optimal Use Cases for Potassium Bromate Based on Comparative Performance Evidence


Analytical Chemistry: Primary Standard for Bromatometric Titration of Arsenic and Reducible Species

Potassium bromate is optimally deployed as a primary standard oxidizing titrant in bromatometric determinations, particularly for quantifying arsenic content in metallurgical and environmental samples. As demonstrated by the YS/T 519.1-2009 Chinese nonferrous metals industry standard, potassium bromate titration accurately measures arsenic in the 98.0%–99.8% range [1]. The compound's ability to be prepared directly from pure, stable solid without requiring secondary standardization (primary standard capability) eliminates a source of analytical uncertainty and reduces laboratory workflow complexity compared to alternative oxidants such as potassium iodate or ceric sulfate [2]. This makes potassium bromate the reagent of choice for quality control laboratories in mining, metallurgy, and environmental monitoring where traceable, high-accuracy arsenic quantification is mandated.

Industrial Baking: Flour Maturation and Dough Strengthening in Non-EU/Non-Canadian Markets

In jurisdictions where potassium bromate remains permitted (e.g., United States under FDA voluntary avoidance guidance, India up to 50 ppm combined limit), it serves as a premier dough rheology improver for maximizing loaf volume and crumb structure [1]. Its slow-acting oxidative kinetics—activating predominantly during late fermentation and oven-spring—provide a unique temporal window for gluten network development that fast-acting alternatives like potassium iodate cannot replicate [2]. Typical addition levels of 10–20 ppm (flour basis) are sufficient to achieve quantifiable loaf volume amplification [3]. However, procurement for this application must be accompanied by rigorous residual bromate testing protocols, as incomplete conversion during baking leaves potentially harmful residues and violates permissible limits in many export destinations.

Chemical Synthesis: Controlled Oxidizing Agent Requiring High Redox Potential

With a standard electrode potential (E°) of approximately 1.5 V—comparable to potassium permanganate—potassium bromate provides a powerful and tunable oxidative environment for chemical synthesis and industrial oxidation processes [1]. Its moderate solubility in water (6.91 g/100 mL at 20°C) and stability as a crystalline solid facilitate precise dosing in batch and continuous flow reactions [2]. The bromate ion (BrO₃⁻) acts as a clean oxidant, reducing ultimately to bromide (Br⁻) in a well-characterized six-electron reduction process, making it suitable for applications where strong, stoichiometrically predictable oxidation is required without introducing transition metal contaminants that accompany permanganate or dichromate oxidations.

Benchmarking Alternative Flour Improvers: Gold-Standard Comparator for Ascorbic Acid and Enzyme Systems

Given the global regulatory shift away from bromate, food scientists and ingredient developers routinely employ potassium bromate as a positive control or benchmark when evaluating the efficacy of alternative dough strengthening systems, including ascorbic acid, glucose oxidase, and other oxidative enzymes [1]. Comparative studies using extensograph and baking quality assays have established that while ascorbic acid can outperform bromate in specific flour matrices, bromate remains the reference standard against which novel improver formulations are measured [2]. Procuring high-purity potassium bromate for R&D applications enables accurate calibration of alternative system performance and facilitates the development of bromate-free clean-label solutions that approach the loaf volume and crumb texture benchmarks historically achieved with bromate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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